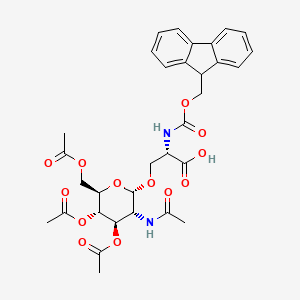

Fmoc-Ser(GlcNAc(Ac)--D)-OH

CAS No.:

Cat. No.: VC19822719

Molecular Formula: C32H36N2O13

Molecular Weight: 656.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H36N2O13 |

|---|---|

| Molecular Weight | 656.6 g/mol |

| IUPAC Name | (2S)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28+,29+,31-/m0/s1 |

| Standard InChI Key | ORICVOOXZDVFIP-HGFLXESSSA-N |

| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |

| Canonical SMILES | CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

Fmoc-Ser(GlcNAc(Ac)-β-D)-OH (C₃₂H₃₆N₂O₁₃) features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino terminus of L-serine, which is O-glycosidically linked to a peracetylated GlcNAc residue. The GlcNAc moiety is acetylated at the 3, 4, and 6 hydroxyl groups, while the 2-position retains an N-acetyl group . The β-D configuration of the glycosidic bond is critical for mimicking natural O-GlcNAcylation patterns observed in eukaryotic proteins .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₂H₃₆N₂O₁₃ | |

| Molecular Weight | 656.6 g/mol | |

| CAS Registry Number | 160067-63-0 | |

| XLogP3-AA | 1.6 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 13 | |

| Rotatable Bonds | 16 |

The compound’s high topological polar surface area (202 Ų) and hydrophilicity necessitate optimized coupling conditions during SPPS to minimize aggregation .

Stereochemical Considerations

The defined stereocenters at the glucopyranosyl ring (C1–C5) and serine’s α-carbon ensure structural fidelity. The β-D configuration at the anomeric center (C1) is preserved through the use of stereoselective glycosylation protocols during synthesis . Notably, epimerization at the serine α-carbon remains a concern during coupling, with reported rates of 5–20% under standard HATU/HOAt conditions .

Synthesis and Applications in Glycopeptide Production

Role in Solid-Phase Peptide Synthesis

Fmoc-Ser(GlcNAc(Ac)-β-D)-OH is a cornerstone in Fmoc-SPPS for constructing O-GlcNAcylated peptides. Its compatibility with automated synthesizers stems from the stability of the Fmoc group under basic conditions (e.g., piperidine deprotection) and the acid-labile resin linkages (e.g., Rink Amide AM resin) .

Key Synthesis Steps:

-

Resin Loading: The Fmoc-protected glycosylated serine is typically coupled to pre-loaded resins (e.g., Fmoc-Pro-Gly-Hex-resin) using DIC/HOBt activation .

-

Iterative Elongation: Subsequent amino acids are added via automated cycles, with manual intervention required for introducing bulky glycosylated residues .

-

Global Deprotection: Post-assembly, the acetyl groups are cleaved using methanolic ammonia or sodium methoxide, yielding the native O-GlcNAc structure .

Applications in HIV Glycopeptide Antigens

This building block has been instrumental in synthesizing HIV-1 V3 loop glycopeptides, which serve as antigens for broadly neutralizing antibodies like PGT128 and 10-1074 . The chemoenzymatic approach combines SPPS with endoglycosidase-mediated transglycosylation to attach high-mannose or complex-type N-glycans to GlcNAc-peptide precursors .

Table 2: Coupling Efficiency and Epimerization Rates

| Condition | Coupling Yield (%) | Epimerization (D-isomer %) |

|---|---|---|

| HATU/HOAt, 2.5 eq AA | 69–100 | 5.1–8.1 |

| HATU/HOAt, 1.5 eq AA | 74–92 | 11.4–20.0 |

Epimerization is exacerbated by the steric bulk of the glycosyl group, necessitating optimized coupling times and reagent stoichiometry .

Comparative Analysis with Related Glycosylated Building Blocks

O-Linked vs. N-Linked Analogues

Unlike N-linked variants (e.g., Fmoc-Asn(GlcNAc)-OH), O-linked derivatives like Fmoc-Ser(GlcNAc(Ac)-β-D)-OH enable direct glycosylation without enzymatic processing. This simplifies the synthesis of mucin-type glycopeptides but introduces challenges in stereochemical control during manual coupling steps .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume